![molecular formula C6H6BrNOS B1511749 1-(2-Bromo-4-methylthiazol-5-YL)ethanone CAS No. 1093106-54-7](/img/structure/B1511749.png)
1-(2-Bromo-4-methylthiazol-5-YL)ethanone
Overview
Description
1-(2-Bromo-4-methylthiazol-5-YL)ethanone, also known as BMTE, is a type of thiazole-containing compound that has a wide range of applications in the scientific and medical research fields. BMTE is an important intermediate for the synthesis of various compounds, and its derivatives are used in the synthesis of drugs and pesticides. BMTE is also used as a starting material for the synthesis of other heterocyclic compounds. It has been studied for its potential applications in biomedicine and pharmaceuticals, as well as its ability to act as a catalytic agent.
Scientific Research Applications
Synthesis and Biological Activities
- Synthesis of New Thiazolo-Benzimidazole Derivatives : The compound 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone was prepared as a precursor for synthesizing various biologically active substances. These substances displayed potent immunosuppressive and immunostimulatory activities, with significant inhibitory effects on LPS-stimulated NO generation and weak radical scavenging activity. Additionally, they showed strong cytotoxicity against colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells (Abdel‐Aziz et al., 2011).
Microwave-Assisted Green Synthesis
- Green Synthesis of Imidazo[2,1-b]thiazole Derivatives : Imidazo[2,1-b]thiazole derivatives were synthesized using 1-(2-amino-4-methylthiazol-5-yl)ethanone and exhibited good to excellent antibacterial and antimalarial activities. This study utilized an environmentally friendly method involving polyethylene glycol-400 and microwave irradiation (Vekariya et al., 2017).
Synthesis of Novel Compounds
- Development of 1,2,3-Triazole Derivatives : The synthesis of functionally substituted 1,2,3-triazoles using bromination of 1-(5-methyl-1-phenyl-1,2,3-triazol-4-yl)ethanone showed the feasibility of creating novel compounds with potential applications in various fields (Golobokova et al., 2020).
Antituberculosis and Antimalarial Activities
- Inhibitors for COVID-19 Protease : A study synthesized novel 1,3,4-thiadiazole-1,2,3-triazole hybrids, starting from 1-(5-Methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl) ethan-1-one, to identify their antiviral activity against COVID-19. These compounds showed good docking scores against the main coronavirus protease (Rashdan et al., 2021).
Antimicrobial and Anticancer Properties
- Evaluation of Anticancer and Antimicrobial Activities : The synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones led to compounds exhibiting significant anticancer and antimicrobial activities. These findings provide a foundation for further optimization of thiazole-based compounds in drug design (Lozynskyi et al., 2021).
Corrosion Inhibition
- Corrosion Inhibitor for Mild Steel : 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone was synthesized and tested as a corrosion inhibitor for mild steel in hydrochloric acid. The study demonstrated its effectiveness in inhibiting corrosion, supported by SEM and other analytical techniques (Jawad et al., 2020).
properties
IUPAC Name |
1-(2-bromo-4-methyl-1,3-thiazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNOS/c1-3-5(4(2)9)10-6(7)8-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEIEXBCYWPGCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735502 | |
Record name | 1-(2-Bromo-4-methyl-1,3-thiazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1093106-54-7 | |
Record name | 1-(2-Bromo-4-methyl-1,3-thiazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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